4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
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Overview
Description
4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a complex organic compound that features multiple functional groups, including a pyrazole, oxadiazole, thiophene, and pyrrolidinone
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
May serve as a lead compound for the development of new pharmaceuticals.
Industry
Possible applications in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one typically involves multi-step organic synthesis. Each functional group is introduced through specific reactions:
Pyrazole Formation: This can be achieved through the cyclization of hydrazines with 1,3-diketones.
Oxadiazole Formation: This involves the cyclization of acylhydrazides with carboxylic acids or their derivatives.
Pyrrolidinone Formation: This can be synthesized through the cyclization of amino acids or their derivatives.
Thiophene Introduction: This can be done through cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or pyrazole rings.
Reduction: Reduction reactions can occur at the oxadiazole or pyrrolidinone rings.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(phenylmethyl)pyrrolidin-2-one
- 4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one
Uniqueness
The unique combination of functional groups in 4-(5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-15-6-11(8-22(15)9-12-2-1-5-25-12)16-18-17(24-21-16)14-7-13(19-20-14)10-3-4-10/h1-2,5,7,10-11H,3-4,6,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHCFIFHZLQYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NC(=NO3)C4CC(=O)N(C4)CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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